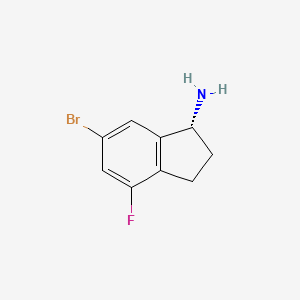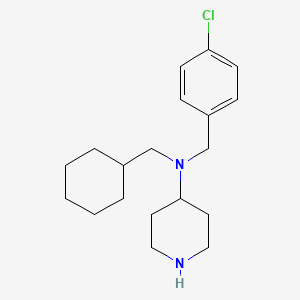
2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C6H6F6O3. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol in the presence of various bases . The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials and reaction conditions are optimized for large-scale production . The process ensures high purity and consistency of the final product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for substitution reactions and oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce carbonyl-containing compounds.
Scientific Research Applications
2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate exerts its effects involves its interaction with molecular targets and pathways. The fluorinated groups in the compound enhance its stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound is another fluorinated ether with similar applications in battery technologies.
Difluoromethyl 2,2,3,3-tetrafluoropropyl ether: Known for its use in various chemical reactions and industrial applications.
Uniqueness
2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate stands out due to its specific combination of fluorinated groups, which provide unique chemical properties such as high stability and reactivity. These properties make it particularly valuable in applications requiring high-performance materials and chemicals .
Properties
Molecular Formula |
C6H6F6O3 |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2,2-difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C6H6F6O3/c7-3(8)1-14-5(13)15-2-6(11,12)4(9)10/h3-4H,1-2H2 |
InChI Key |
DCJNEQBBLMAAMI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)OC(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12084809.png)


![5-Benzyl-5,8-diazaspiro[2.6]nonane](/img/structure/B12084825.png)





![2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid](/img/structure/B12084849.png)
![1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-](/img/structure/B12084861.png)
![Ethanone, 1-[5-(bromomethyl)-2-furanyl]-](/img/structure/B12084862.png)
